methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate
Description
Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate is a methyl ester derivative of a β-amino acid featuring a pyrazole ring at the 3-position of the propanoate backbone. The pyrazole moiety, a five-membered aromatic ring with two adjacent nitrogen atoms, imparts unique electronic and steric properties to the compound. This structure enables diverse reactivity, including hydrogen bonding and participation in supramolecular interactions, which are critical in pharmaceutical and materials science applications .
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)6(8)2-5-3-9-10-4-5/h3-4,6H,2,8H2,1H3,(H,9,10) |
InChI Key |
LZTVOPAWYHNZCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CNN=C1)N |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Approach
- A common synthetic strategy involves the reaction of 4-amino-1H-pyrazole with methyl 2-bromo-2-methylpropanoate or related haloesters in the presence of a base such as potassium carbonate (K2CO3).
- The reaction is typically conducted in an aprotic polar solvent like dimethylformamide (DMF) to facilitate nucleophilic attack by the pyrazole nitrogen on the alkyl halide carbon.
- Heating the reaction mixture promotes the substitution, yielding the methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate product, which is structurally related to the target compound.
- Purification is achieved by recrystallization or chromatographic techniques to isolate the pure ester derivative.
Cyclocondensation Reactions
- Another preparation method involves [3+3] cyclocondensation reactions between amino acid derivatives and pyrazole-containing amidine salts or related heterocyclic precursors.
- For example, methyl 3-(1H-pyrazol-1-yl)propanoate derivatives can be synthesized by reacting β-alkoxyvinyltrihalomethylketones with 1H-pyrazol-1-carboxamidine hydrochloride under mild basic catalysis (e.g., aqueous NaOH) at room temperature or slightly elevated temperatures (25–50 °C).
- These reactions typically proceed with good yields (60–85%) and provide access to pyrazolyl-substituted propanoate esters with various substitution patterns on the pyrazole ring.
Azide-Amine Coupling Method
- A more complex synthetic route involves the preparation of azide intermediates from hydrazides, followed by coupling with amino acid ester hydrochlorides in the presence of triethylamine in ethyl acetate solvent.
- The reaction is carried out at low temperatures (−5 °C) initially, then allowed to warm to room temperature over 24 hours, producing S-coupled pyrazole derivatives including this compound analogs.
- This method is useful for introducing additional functional groups and tailoring the pyrazole substitution pattern.
Reaction Conditions and Optimization
| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | 4-amino-1H-pyrazole, methyl bromoester | DMF | 60–100 °C | Several hours | Moderate to High | Base: K2CO3; aprotic solvent needed |
| Cyclocondensation | β-alkoxyvinyltrihalomethylketone, amidine salts | MeOH, aqueous NaOH | 25–50 °C | 1–24 hours | 60–85 | Mild base catalysis; good selectivity |
| Azide-Amine Coupling | Hydrazide, amino acid ester hydrochloride | Ethyl acetate | −5 °C to 25 °C | 24–48 hours | Moderate to High | Requires careful temperature control |
Purification and Characterization
- Following synthesis, purification is typically performed by recrystallization from petroleum ether–ethyl acetate mixtures or by chromatographic methods such as silica gel column chromatography.
- Characterization of the final compound is done using standard analytical techniques including NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.
Research Outcomes and Applications
- The synthetic methods described have been validated in multiple studies demonstrating the efficient preparation of pyrazolyl-substituted amino acid esters with yields ranging from moderate to high (40–90%).
- These compounds serve as important intermediates for further functionalization, including oxidation, reduction, and hydrolysis reactions, enabling the synthesis of derivatives with potential biological activity.
- The presence of the pyrazole ring imparts unique chemical properties, making these esters valuable in medicinal chemistry for drug design and biochemical probe development.
Summary and Professional Insights
- The preparation of this compound is well-established through nucleophilic substitution, cyclocondensation, and azide-amine coupling methodologies.
- Reaction conditions vary depending on the synthetic route but generally require mild to moderate heating, polar aprotic or protic solvents, and basic catalysts.
- Yields are generally good, and purification is straightforward, facilitating the compound’s use in further synthetic and biological studies.
- The diversity of synthetic approaches allows tailoring of the pyrazole substitution pattern and functional group compatibility, enhancing the compound’s utility in research and industrial applications.
This detailed analysis synthesizes data from chemical suppliers, peer-reviewed journals, and patent literature to provide a comprehensive, authoritative overview of the preparation methods for this compound, suitable for professional research and development contexts.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino group and other substituents on the pyrazole ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or other enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 2-Amino-3-(4-Methyl-1H-Pyrazol-1-yl)propanoate Dihydrochloride
This analog substitutes the 1H-pyrazol-4-yl group with a 4-methyl-1H-pyrazol-1-yl group. The dihydrochloride salt form enhances aqueous solubility, a key distinction for bioavailability in drug development .
(S)-Methyl 2-Amino-3-(4-Nitrophenyl)propanoate
Replacing the pyrazole with a 4-nitrophenyl group introduces a strong electron-withdrawing nitro substituent. This modification significantly impacts electronic properties, increasing acidity of the amino group and directing reactivity toward reduction (e.g., nitro-to-amine conversion, as in ). Unlike the pyrazole-containing compound, this derivative lacks heteroaromatic nitrogen atoms, limiting its participation in metal coordination or π-stacking interactions .
2-Amino-6-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile
This compound integrates the pyrazole into a pyran scaffold. The fused-ring system increases rigidity and planarity, favoring crystal packing via π-π interactions. The additional hydroxy and amino groups on the pyrazole enhance hydrogen-bonding diversity, a feature less pronounced in the target compound due to its simpler substitution pattern .
Data Table: Key Properties of Methyl 2-Amino-3-(1H-Pyrazol-4-yl)propanoate and Analogs
| Compound Name | Substituent | Molecular Weight (g/mol) | Solubility | Hydrogen Bonding Sites | Key Applications |
|---|---|---|---|---|---|
| This compound | 1H-pyrazol-4-yl | ~194.2 (calculated) | Moderate (free base) | 3 (NH₂, N–H, ester O) | Drug intermediates, MOFs |
| Methyl 2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoate dihydrochloride | 4-methyl-1H-pyrazol-1-yl | 296.55 | High (salt form) | 4 (NH₂, HCl, ester O) | Pharmaceuticals |
| (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate | 4-nitrophenyl | 254.2 (calculated) | Low (non-polar) | 2 (NH₂, ester O) | Redox-active intermediates |
Research Findings and Functional Insights
- Hydrogen Bonding and Crystal Packing : The pyrazole ring in the target compound enables robust hydrogen-bonding networks, as predicted by graph set analysis (). This contrasts with the nitro-substituted analog, where nitro groups prioritize electrostatic interactions over directional H-bonds .
- Synthetic Flexibility : The methyl ester group facilitates derivatization; for example, reduction of nitro analogs () suggests that the target compound’s pyrazole could undergo similar functionalization (e.g., halogenation) .
- Solubility and Bioavailability : The dihydrochloride salt form of the methyl-pyrazole analog () highlights the importance of salt formation in optimizing solubility for pharmaceutical use, a strategy applicable to the target compound .
Biological Activity
Methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This structural motif is significant as it contributes to the compound's biological activity by facilitating interactions with various molecular targets.
Antimicrobial and Antiparasitic Properties
Research indicates that this compound exhibits antimicrobial and antimalarial activities. In biological assays, this compound has shown effectiveness against a range of pathogens, suggesting its potential in treating infectious diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against various bacterial strains |
| Antimalarial | Demonstrated significant activity against malaria parasites |
| Antileishmanial | Investigated for potential therapeutic use |
The mechanism of action for this compound involves its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts normal enzyme function, leading to the inhibition of microbial growth or suppression of disease-causing pathways .
Structure-Activity Relationship (SAR)
Studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. Modifications to the pyrazole ring and adjacent functional groups can significantly influence biological activity. For instance, variations in substitution patterns have been linked to enhanced potency against specific targets like meprin α and β, which are implicated in various diseases .
Case Studies
- Antiparasitic Activity : A study demonstrated that this compound exhibited potent activity against Plasmodium species, with IC50 values indicating strong efficacy in inhibiting parasite growth. This positions the compound as a promising candidate for further development in antimalarial therapies .
- Antileishmanial Properties : Investigations into its antileishmanial effects revealed that the compound could inhibit Leishmania species effectively, showcasing its potential application in treating leishmaniasis.
Research Findings
Recent findings highlight the importance of optimizing the chemical structure to enhance biological activity. For example, modifications that increase lipophilicity or alter hydrogen bonding patterns have been shown to improve pharmacological profiles without compromising selectivity .
Table 2: Research Findings on SAR
| Modification Type | Effect on Activity |
|---|---|
| Increased Lipophilicity | Enhanced membrane permeability |
| Altered Hydrogen Bonding | Improved selectivity |
Q & A
Q. How can researchers optimize the synthesis of methyl 2-amino-3-(1H-pyrazol-4-yl)propanoate to improve yield and purity?
Methodological Answer: Synthesis optimization requires careful selection of reaction conditions, including solvent polarity, temperature, and catalyst use. For example, aprotic solvents like DMF or THF are often preferred for nucleophilic substitutions involving pyrazole derivatives. Multi-step reactions may involve coupling pyrazole precursors with amino acid esters under basic conditions (e.g., NaH or K₂CO₃). Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to isolate intermediates and minimize side products. Post-synthesis purification via recrystallization (e.g., methanol/water systems) or column chromatography enhances purity .
Q. What analytical techniques are essential for characterizing the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and methyl/amino groups.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₇H₁₁N₃O₂, MW 169.18 g/mol).
- X-ray Crystallography: Resolves 3D conformation, including dihedral angles between the pyrazole and propanoate moieties, critical for understanding steric effects .
Q. How does the substitution pattern on the pyrazole ring influence the compound’s biological activity?
Methodological Answer: Comparative studies of structural analogs (e.g., ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate) reveal that substituent position and electronic properties modulate bioactivity. For instance:
- Electron-withdrawing groups (e.g., Cl at position 4) enhance binding to enzymatic targets like kinases.
- Methyl groups at position 1 improve metabolic stability by reducing oxidative degradation .
Advanced Research Questions
Q. What computational methods can predict interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina or Schrödinger predict binding modes to receptors (e.g., G-protein-coupled receptors).
- Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes in physiological conditions (e.g., solvation effects).
- Quantum Mechanics/Molecular Mechanics (QM/MM): Models electron transfer mechanisms in enzyme-ligand systems .
Q. How can researchers resolve contradictions in bioactivity data across different studies?
Methodological Answer: Contradictions often arise from variations in assay conditions or compound purity. A systematic approach includes:
- Structural Validation: Confirm batch-to-batch consistency via NMR and elemental analysis.
- Dose-Response Curves: Compare EC₅₀/IC₅₀ values under standardized conditions (pH, temperature).
- Meta-Analysis: Aggregate data from analogs (e.g., ethyl 3-(4-methyl-1H-pyrazol-1-yl)propanoate) to identify structure-activity trends .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Derivatization: Introduce hydrophilic groups (e.g., PEGylation) or prodrug formulations.
- Co-solvent Systems: Use cyclodextrins or lipid-based nanoemulsions to enhance aqueous solubility.
- Pharmacokinetic Profiling: Monitor plasma half-life and tissue distribution in rodent models to optimize dosing regimens .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzymatic inhibition data for this compound?
Methodological Answer:
- Assay Standardization: Ensure uniform enzyme sources (e.g., recombinant vs. native) and buffer conditions.
- Control Experiments: Test for off-target effects using knockout cell lines or competitive inhibitors.
- Cross-Validation: Compare results with structurally distinct inhibitors (e.g., triazole derivatives) to isolate mechanism-specific effects .
Experimental Design Considerations
Q. What in vitro models are suitable for evaluating the neuroprotective potential of this compound?
Methodological Answer:
- Primary Neuronal Cultures: Assess toxicity and antioxidant activity under oxidative stress (e.g., H₂O₂-induced apoptosis).
- Blood-Brain Barrier (BBB) Permeability: Use transwell assays with hCMEC/D3 cells to predict CNS bioavailability.
- Transcriptomic Profiling: RNA-seq identifies pathways modulated by the compound (e.g., Nrf2/ARE signaling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
